N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8630527
InChI: InChI=1S/C20H25N3O3S/c1-16-3-5-18(6-4-16)15-22-11-13-23(14-12-22)27(25,26)20-9-7-19(8-10-20)21-17(2)24/h3-10H,11-15H2,1-2H3,(H,21,24)
SMILES: CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5 g/mol

N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

CAS No.:

Cat. No.: VC8630527

Molecular Formula: C20H25N3O3S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE -

Specification

Molecular Formula C20H25N3O3S
Molecular Weight 387.5 g/mol
IUPAC Name N-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Standard InChI InChI=1S/C20H25N3O3S/c1-16-3-5-18(6-4-16)15-22-11-13-23(14-12-22)27(25,26)20-9-7-19(8-10-20)21-17(2)24/h3-10H,11-15H2,1-2H3,(H,21,24)
Standard InChI Key GPYBEIQBNCVQCX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Canonical SMILES CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Introduction

Synthesis and Preparation

The synthesis of N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves a multi-step process. It begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonamide group, and finally, the addition of the acetamide moiety. The specific conditions and reagents used can vary depending on the desired yield and purity.

Synthesis Steps:

  • Preparation of 4-(4-METHYLBENZYL)PIPERAZINE: This involves the reaction of piperazine with 4-methylbenzyl chloride.

  • Introduction of the Sulfonamide Group: The prepared piperazine derivative is then reacted with a suitable sulfonyl chloride.

  • Formation of the Acetamide Moiety: The final step involves the reaction with acetic anhydride or acetyl chloride.

Potential Applications

N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE may have applications in several areas due to its structural features:

  • Pharmaceuticals: Compounds with similar structures have been explored for their potential as drugs, particularly in the treatment of neurological disorders or as antimicrobial agents.

  • Materials Science: The sulfonamide group can contribute to the compound's solubility and interaction with other materials, making it useful in the development of new materials.

Research Findings

Research on N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is limited, but compounds with similar structures have shown promising biological activities. For instance, sulfonamide derivatives are known for their antimicrobial properties, while piperazine derivatives have been studied for their neurological effects.

Compound TypeBiological Activity
Sulfonamide DerivativesAntimicrobial, Anti-inflammatory
Piperazine DerivativesNeurological Effects, Antipsychotic

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